chemical properties of 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
chemical properties of 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid belongs to a class of heterocyclic compounds built upon the 2-pyrrolidinone core, a structural motif present in numerous natural products and pharmacologically active molecules.[1] Its true value in drug discovery lies in its nature as a versatile chemical scaffold. The molecule incorporates three key functional regions: a rigid 5-oxopyrrolidine (pyroglutamic acid analogue) core, a reactive carboxylic acid handle at the 3-position, and a tunable N-aryl substituent, in this case, a 4-isopropoxyphenyl group.
This specific combination of features makes it an attractive starting point for the synthesis of compound libraries targeting a range of therapeutic areas. Research into analogous 1-aryl-5-oxopyrrolidine structures has revealed significant potential for developing novel antimicrobial and anticancer agents.[1][2][3] The 4-isopropoxyphenyl moiety is a common feature in medicinal chemistry, often employed to enhance metabolic stability and modulate lipophilicity, which can be critical for optimizing a drug candidate's pharmacokinetic profile.
This guide provides a comprehensive overview of the core chemical properties, synthesis, analytical characterization, and reactive potential of this compound, offering field-proven insights for its application in research and development.
Molecular Structure and Physicochemical Properties
The chemical behavior of 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is dictated by the interplay of its constituent functional groups: the lactam (cyclic amide), the carboxylic acid, and the aryl ether. The carboxylic acid group imparts acidic properties and provides a primary site for hydrogen bonding, influencing solubility in polar media.[4][5] Conversely, the sizable, nonpolar 4-isopropoxyphenyl group increases the molecule's overall lipophilicity.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
| IUPAC Name | 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | N/A |
| CAS Number | 351066-81-4 | [6] |
| Molecular Formula | C₁₄H₁₇NO₄ | [6] |
| Molecular Weight | 263.29 g/mol | [6] |
| SMILES | CC(C)OC1=CC=C(C=C1)N1CC(C(=O)O)CC1=O | [6] |
| Predicted pKa | ~4.3 (Estimated based on similar structures) | [7] |
| Physical State | Solid (at room temperature) | |
| General Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. | [5][8] |
Synthesis and Purification
The most direct and widely adopted method for synthesizing 1-aryl-5-oxopyrrolidine-3-carboxylic acids is the cyclocondensation reaction of an aromatic amine with itaconic acid.[1][9][10][11] This reaction proceeds via a Michael addition of the amine to the activated double bond of itaconic acid, followed by an intramolecular cyclization and dehydration to form the stable five-membered lactam ring.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for analogous compounds.[1][12]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add itaconic acid (1.0 eq) and 4-isopropoxyaniline (0.95 eq).
-
Solvent/Conditions: Add water to the flask to serve as the reaction medium. Alternatively, the reaction can be performed under solvent-free conditions by heating the neat mixture of reactants.[9][10]
-
Heating: Heat the reaction mixture to reflux (if in water) or to 140–165 °C (if solvent-free) and maintain for 12-16 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. If performed in water, the product will often precipitate.
-
Isolation & Purification: Filter the crude solid precipitate and wash thoroughly with cold water to remove any unreacted itaconic acid. The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
Workflow: Synthesis and Purification
Caption: General workflow for the synthesis and purification of the title compound.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation and purity assessment are critical. Standard spectroscopic techniques are employed for this purpose.[13]
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¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each part of the molecule. The carboxylic acid proton (COOH) is highly characteristic, appearing as a broad singlet far downfield around 10-12 ppm.[14] The isopropyl group will show a septet for the CH proton and a doublet for the two CH₃ groups. The aromatic protons will appear in the 6.8-7.6 ppm region, typically as two doublets characteristic of a 1,4-disubstituted benzene ring. The three protons on the pyrrolidinone ring's chiral center and adjacent methylenes will appear as complex multiplets between 2.5 and 4.0 ppm.[3]
-
¹³C NMR Spectroscopy: The carbon spectrum is notable for two downfield signals corresponding to the carbonyl carbons of the lactam and the carboxylic acid, typically in the 170-180 ppm range.[14] The remaining aromatic, aliphatic, and ether carbons will appear at their characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a very broad absorption from approximately 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. Two distinct C=O stretching bands will be visible: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the lactam amide (~1670-1690 cm⁻¹).[11]
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight, showing a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated mass of 263.29.
Workflow: Structural Verification
Caption: Standard analytical workflow for structural confirmation.
Chemical Reactivity and Derivatization Potential
The true utility of 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in drug development is its role as a modifiable scaffold. The carboxylic acid functionality is the primary handle for chemical elaboration, allowing for the systematic generation of derivatives to explore structure-activity relationships (SAR).
Key Transformation: Formation of the Hydrazide Intermediate
A pivotal step in derivatization is the conversion of the carboxylic acid to a carbohydrazide. This is a robust, two-step process that transforms the relatively unreactive acid into a highly versatile nucleophilic building block.
-
Esterification: The carboxylic acid is first converted to its corresponding methyl or ethyl ester. This is typically achieved by refluxing the acid in the respective alcohol (e.g., methanol) with a catalytic amount of a strong acid like sulfuric acid.[2][11] This step protects the acid and activates it for the subsequent reaction.
-
Hydrazinolysis: The resulting ester is then treated with hydrazine monohydrate (N₂H₄·H₂O) in a suitable solvent like ethanol or 2-propanol under reflux.[1][12] The highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide.
Protocol: Synthesis of Hydrazide Intermediate
-
Esterification: Dissolve the parent acid (1.0 eq) in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 10-15 drops). Heat the mixture at reflux for 20-24 hours. Neutralize the reaction with a weak base like sodium bicarbonate solution and extract the ester.
-
Hydrazinolysis: Dissolve the crude ester in 2-propanol. Add an excess of hydrazine monohydrate (e.g., 8-10 eq). Heat the mixture at reflux for 2-4 hours.[1] Upon cooling, the hydrazide product typically crystallizes from the solution and can be isolated by filtration.
Application: Synthesis of Bioactive Derivatives
The hydrazide intermediate is the gateway to a vast chemical space. By condensing it with various electrophiles, researchers can rapidly generate diverse compound libraries.
-
Hydrazones: Reaction with a wide range of aromatic or heterocyclic aldehydes and ketones yields hydrazones.[2][3][15] This class of compounds is frequently investigated for potent antimicrobial and anticancer activities.[1][2]
-
Azoles and Diazoles: Condensation with 1,3-dicarbonyl compounds (e.g., pentane-2,4-dione) or 1,4-dicarbonyls (e.g., hexane-2,5-dione) provides access to pyrazole and pyrrole derivatives, respectively.[3][11] These heterocyclic motifs are privileged structures in medicinal chemistry.
Reaction Pathway: Derivatization Strategy
Caption: Derivatization pathways starting from the parent carboxylic acid.
Stability and Storage
1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a chemically stable compound under standard laboratory conditions. The lactam ring is generally robust but can be susceptible to hydrolysis under harsh acidic or basic conditions at elevated temperatures. For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and incompatible bases.
Conclusion
1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is more than a single molecule; it is a strategic platform for innovation in drug discovery. Its straightforward synthesis, well-defined chemical properties, and, most importantly, its highly tractable carboxylic acid handle make it an exemplary scaffold. The ability to readily convert it into a hydrazide intermediate opens the door to extensive derivatization, enabling the systematic exploration of structure-activity relationships necessary for the development of new therapeutic agents. This guide serves as a foundational resource for researchers looking to leverage the unique chemical potential of this valuable building block.
References
-
Appchem. 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 351066-81-4. [Link]
-
Serkov, S. A., Sigay, N. V., et al. (2024). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. Russian Chemical Bulletin. [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]
-
ResearchGate. (2024). Request PDF: Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. [Link]
-
(2024). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]
-
Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. [Link]
-
MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]
-
MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]
-
Chemsrc. CAS#:100394-11-4 | 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. [Link]
-
PubChem. (3S)a1aHexyla5aoxopyrrolidinea3acarboxylic acid. [Link]
-
Chemguide. an introduction to carboxylic acids. [Link]
-
(No Title). [Link]
-
PubChem. 5-Oxopyrrolidine-3-carboxylic acid. [Link]
-
LSMU. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. [Link]
-
Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(-FT-IR-%2C-H-and-C-NMR-%2C-Khan-Ahmad/a07677596c56f8f553a1c86e0c03612543e5c024]([Link]
-
National Center for Biotechnology Information. (2024). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. [Link]
-
YouTube. (2021). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. [Link]
-
National Center for Biotechnology Information. (2024). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]
-
YouTube. (2016). Naming Carboxylic Acids - IUPAC Nomenclature - Organic Chemistry. [Link]
-
MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
PubChem. 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. [Link]
-
AHH Chemical. 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, 97% Purity, C11H11NO4, 25 grams. [Link]
Sources
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. appchemical.com [appchemical.com]
- 7. 443636-62-2 CAS MSDS (1-(4-BROMO-2-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
